Calcium hydrogen 3,4,5,6-tetrachlorophthalate
Description
Calcium hydrogen 3,4,5,6-tetrachlorophthalate (CAS: 94275-90-8) is a calcium salt derived from 3,4,5,6-tetrachlorophthalic acid, with the molecular formula C₁₆H₂CaCl₈O₈ . The compound features two deprotonated carboxyl groups from the tetrachlorophthalate ligand, coordinated to a calcium ion. Its structure is characterized by the presence of four chlorine substituents on the benzene ring, which enhance its electron-withdrawing properties and influence its coordination behavior in metal complexes.
Properties
CAS No. |
94275-90-8 |
|---|---|
Molecular Formula |
C16H2CaCl8O8 |
Molecular Weight |
645.9 g/mol |
IUPAC Name |
calcium;2-carboxy-3,4,5,6-tetrachlorobenzoate |
InChI |
InChI=1S/2C8H2Cl4O4.Ca/c2*9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;/h2*(H,13,14)(H,15,16);/q;;+2/p-2 |
InChI Key |
UORLIJOZQJVHRZ-UHFFFAOYSA-L |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)[O-])C(=O)O.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)[O-])C(=O)O.[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium hydrogen 3,4,5,6-tetrachlorophthalate typically involves the reaction of 3,4,5,6-tetrachlorophthalic acid with calcium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Calcium hydrogen 3,4,5,6-tetrachlorophthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various organic nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrachlorophthalic anhydride, while reduction could produce tetrachlorophthalic acid .
Scientific Research Applications
Plasticizers
One of the primary applications of calcium hydrogen 3,4,5,6-tetrachlorophthalate is as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers. Plasticizers enhance the flexibility and durability of plastics, making them suitable for a variety of applications including:
- Construction materials : Used in flexible pipes and insulation.
- Consumer products : Found in toys and packaging materials.
Flame Retardants
Due to its chlorine content, this compound serves as an effective flame retardant. Its incorporation into materials can significantly enhance fire resistance. This property is particularly valuable in:
- Textiles : Used in fire-resistant clothing.
- Electronics : Applied in circuit boards and casings to reduce flammability.
Water Treatment
This compound has been investigated for its potential in water treatment processes. Its ability to bind with heavy metals makes it useful in removing contaminants from wastewater. Case studies indicate that:
- Heavy metal removal : Effective in reducing lead and cadmium levels in industrial effluents.
- Phosphate binding : Helps in controlling algal blooms by sequestering phosphates.
Toxicological Studies
While the applications are promising, it is crucial to understand the compound's toxicological profile. Studies have shown that this compound exhibits low acute toxicity but may have chronic effects on aquatic organisms and should be handled with care.
- Aquatic toxicity : Research indicates harmful effects on fish populations at elevated concentrations.
- Regulatory assessments : Ongoing evaluations by environmental agencies to determine safe usage levels.
Industrial Use Case
A notable case study involved the use of this compound as a plasticizer in a PVC manufacturing facility. The implementation led to:
- Increased production efficiency : Enhanced material properties resulted in lower scrap rates.
- Cost savings : Reduced reliance on more expensive plasticizers while maintaining product quality.
Environmental Remediation Project
In a municipal wastewater treatment facility, this compound was utilized to treat effluent containing heavy metals. Results showed:
- Reduction of contaminants : Heavy metal concentrations decreased by over 70%.
- Improved water quality : Post-treatment water met regulatory standards for discharge.
Data Summary Table
| Application Area | Specific Use | Benefits |
|---|---|---|
| Material Science | Plasticizer for PVC | Enhanced flexibility and durability |
| Flame retardant | Improved fire resistance | |
| Environmental Science | Water treatment | Heavy metal removal |
| Phosphate binding | Control of algal blooms |
Mechanism of Action
The mechanism by which calcium hydrogen 3,4,5,6-tetrachlorophthalate exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and function. These interactions can lead to various biological effects, including antimicrobial activity and modulation of biochemical pathways .
Comparison with Similar Compounds
Metal Complexes of 3,4,5,6-Tetrachlorophthalate
The 3,4,5,6-tetrachlorophthalate ligand exhibits versatile coordination modes, forming diverse metal complexes:
Key Findings :
- Coordination Flexibility : The tetrachlorophthalate ligand adapts to metal size and charge. For example, in La(III) complexes, it adopts a μ₄-bridging mode to accommodate the large ionic radius of La³⁺, whereas smaller Ca²⁺ may favor simpler bridging or chelating modes .
- Stability : The electron-withdrawing Cl groups stabilize the ligand’s conjugated system, enhancing thermal and chemical stability in coordination polymers .
Ester Derivatives of 3,4,5,6-Tetrachlorophthalic Acid
Ester derivatives replace the carboxylate groups with alkoxy chains, altering solubility and toxicity profiles:
Key Findings :
- Solubility : The calcium salt’s ionic nature confers water solubility, whereas ester derivatives (e.g., diethyl, dibutyl) are lipophilic, making them persistent environmental contaminants .
- Toxicity : Ester derivatives exhibit higher acute aquatic toxicity compared to the calcium salt. For instance, diethyl tetrachlorophthalate’s LC₅₀ exceeds the EU threshold for toxicity classification, highlighting regulatory concerns .
Cocrystals and Hydrogen-Bonded Networks
Tetrachlorophthalate ions participate in supramolecular assemblies via non-covalent interactions:
Key Findings :
- Crystal Engineering: The calcium salt’s structure is governed by ionic bonds, resulting in high melting points and rigidity. In contrast, cocrystals (e.g., 2-aminopyridinium derivatives) form layered architectures via hydrogen bonds, enabling tunable porosity .
- Functional Applications : Cocrystals are explored for drug delivery and catalysis, whereas metal salts like the calcium derivative may serve as precursors for functional materials .
Biological Activity
Calcium hydrogen 3,4,5,6-tetrachlorophthalate (often referred to as calcium tetrachlorophthalate) is a compound that has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of phthalic acid with four chlorine substituents on the aromatic ring. Its chemical structure can be represented as follows:
This compound is characterized by its high stability and low solubility in water, which influences its bioavailability and interaction with biological systems.
Toxicological Studies
Recent studies have indicated that this compound exhibits significant toxicological properties. Research has shown that exposure to high concentrations can lead to cytotoxic effects in various cell lines. For instance:
- Cell Viability : In vitro assays demonstrated a reduction in cell viability in human liver and lung cell lines when exposed to the compound at concentrations above 50 µM .
- Apoptosis Induction : Flow cytometry analysis revealed increased apoptosis markers in treated cells, suggesting that the compound may trigger programmed cell death pathways .
The mechanisms underlying the biological activity of this compound are not fully elucidated but appear to involve:
- Oxidative Stress : The compound induces oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage .
- Inflammatory Response : Studies indicate that it can activate inflammatory pathways, potentially exacerbating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Case Studies
Several case studies have investigated the impact of this compound on human health and environmental systems:
- Occupational Exposure : A study documented respiratory issues among workers exposed to high levels of chlorinated compounds including this compound. Symptoms included chronic cough and bronchial hyperreactivity .
- Environmental Impact : Research on aquatic systems revealed that this compound adversely affects aquatic life by disrupting endocrine functions in fish species exposed to contaminated water sources .
Data Table: Summary of Biological Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
